4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Overview
Description
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenol, characterized by the presence of an aminomethyl group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylphenol.
Formylation: The phenol undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using reductive amination techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(Aminomethyl)phenol hydrochloride
- 2,6-Dimethylphenol
Uniqueness
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups on the phenol ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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